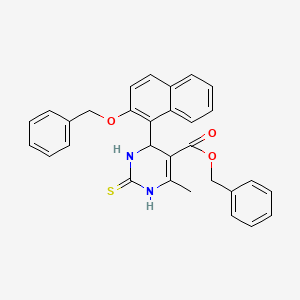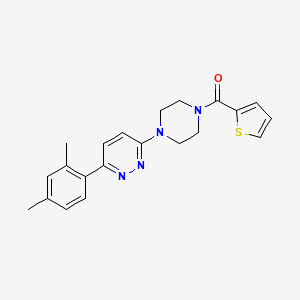
Benzyl 4-(2-(benzyloxy)naphthalen-1-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 4-(2-(benzyloxy)naphthalen-1-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C30H26N2O3S and its molecular weight is 494.61. The purity is usually 95%.
BenchChem offers high-quality Benzyl 4-(2-(benzyloxy)naphthalen-1-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 4-(2-(benzyloxy)naphthalen-1-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic and Biological Applications
Tetrahydropyrimidines, including closely related derivatives, have been extensively synthesized and studied for their biological activities. These compounds have been synthesized through various methods, including one-pot reactions and solvent-free conditions, which highlight their versatility and potential for modification to enhance their biological properties. For instance, Patel and Patel (2017) synthesized a series of ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives and assessed their in vitro antibacterial and antifungal activities, demonstrating the potential antimicrobial applications of tetrahydropyrimidine derivatives Patel & Patel, 2017.
Antimicrobial Activity
The antimicrobial properties of tetrahydropyrimidine derivatives are a significant area of interest. Several studies have synthesized different tetrahydropyrimidine compounds and evaluated their efficacy against various bacterial and fungal strains. For example, Rana, Kaur, and Kumar (2004) discussed the synthesis and antihypertensive activity of dihydropyrimidines, providing a basis for understanding the therapeutic potential of these compounds Rana, Kaur, & Kumar, 2004.
Structural Analysis and Conformational Features
The molecular and crystal structures of tetrahydropyrimidine-2-thiones have been investigated using techniques such as X-ray diffraction analysis. Gurskaya, Zavodnik, and Shutalev (2003) explored the conformational features of tetrahydropyrimidine-2-thiones, providing insights into their structural characteristics that may influence their biological activities Gurskaya, Zavodnik, & Shutalev, 2003.
Cytotoxic and Anticancer Properties
Emerging research has also explored the cytotoxic and anticancer properties of tetrahydropyrimidine derivatives. Mirzayi, Kakanj, Sepehri, Alavinejad, Bakherad, and Ghazi-Khansari (2021) designed and synthesized tetrahydropyrimidinone(thione)-triazole hybrid derivatives, evaluating their cytotoxic and antimicrobial activities against cancer cell lines and bacterial strains, highlighting the potential of these compounds in cancer therapy Mirzayi, Kakanj, Sepehri, Alavinejad, Bakherad, & Ghazi-Khansari, 2021.
Propiedades
IUPAC Name |
benzyl 6-methyl-4-(2-phenylmethoxynaphthalen-1-yl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N2O3S/c1-20-26(29(33)35-19-22-12-6-3-7-13-22)28(32-30(36)31-20)27-24-15-9-8-14-23(24)16-17-25(27)34-18-21-10-4-2-5-11-21/h2-17,28H,18-19H2,1H3,(H2,31,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLITWJVOJPMIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=C(C=CC3=CC=CC=C32)OCC4=CC=CC=C4)C(=O)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]thiophene-3-carboxylic acid](/img/structure/B2809273.png)

![5-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B2809276.png)
![1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2809277.png)
![3-[3-(3-Chlorophenyl)-4-formylpyrazol-1-yl]propanoic acid](/img/structure/B2809280.png)
![2-[2-(3-chlorophenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-isopropylacetamide](/img/structure/B2809281.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-iodobenzamide](/img/structure/B2809283.png)
![2-((1,4-diazepan-1-yl)methyl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2809285.png)



![7-(3-fluorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2809291.png)